3-Fluorophthalic anhydride
Overview
Description
3-Fluorophthalic anhydride is an organic compound with the molecular formula C8H3FO3. It is a derivative of phthalic anhydride where one of the hydrogen atoms on the aromatic ring is replaced by a fluorine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Mechanism of Action
Target of Action
It is known that 3-fluorophthalic anhydride may be used in the preparation of substituted benzamides , which suggests that it could interact with proteins or enzymes involved in the synthesis or metabolism of these compounds.
Mode of Action
It is known to undergo reduction with sodium borohydride (nabh4) to afford 4-fluorophthalide and 7-fluorophthalide . This suggests that it may interact with its targets through a reduction mechanism, leading to the formation of these products.
Biochemical Pathways
Given its potential use in the synthesis of substituted benzamides , it may be involved in the biochemical pathways related to the metabolism of these compounds.
Result of Action
Its potential use in the synthesis of substituted benzamides suggests that it may have a role in the production of these compounds, which could have various effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Fluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of substituted benzamides with potential neuroleptic activity . It interacts with various enzymes and proteins during these reactions. For instance, it undergoes reduction with sodium borohydride (NaBH4) to produce 4-fluorophthalide and 7-fluorophthalide . These interactions highlight the compound’s versatility in biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a starting reagent for the synthesis of complex organic compounds, such as 8-fluoro-10-methyl-1,2-benzanthracene . The compound’s ability to undergo reduction and other chemical transformations indicates its potential to modulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is known to undergo reduction with NaBH4, leading to the formation of fluorophthalides . Over time, these reactions can influence the compound’s long-term effects on cellular function. Studies on its stability and degradation in vitro and in vivo are essential to understand its temporal effects fully.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of substituted benzamides . It interacts with enzymes and cofactors during these processes, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophthalic anhydride can be synthesized starting from 3-nitrophthaloyl dichloride. The process involves the reduction of 3-nitrophthaloyl dichloride to 3-aminophthaloyl dichloride, followed by fluorination to obtain this compound . Another method involves the fluorination of 3-chlorophthalic anhydride using a fluorination reagent under a nitrogen gas protective atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced fluorination reagents and catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophthalic anhydride undergoes various chemical reactions, including reduction, substitution, and condensation reactions. For example, it can be reduced with sodium borohydride to produce 4-fluorophthalide and 7-fluorophthalide .
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Fluorination reagents such as potassium fluoride (KF) in the presence of a catalyst.
Condensation: Reactions with amines to form substituted benzamides.
Major Products:
- 4-Fluorophthalide
- 7-Fluorophthalide
- Substituted benzamides with potential neuroleptic activity .
Scientific Research Applications
3-Fluorophthalic anhydride is utilized in various scientific research applications:
Comparison with Similar Compounds
- 4-Fluorophthalic anhydride
- 3,6-Difluorophthalic anhydride
- 3-Nitrophthalic anhydride
- 3-Hydroxyphthalic anhydride
Comparison: 3-Fluorophthalic anhydride is unique due to the presence of a fluorine atom at the 3-position on the aromatic ring. This fluorine substitution can significantly alter the compound’s reactivity and properties compared to its non-fluorinated counterparts. For instance, the fluorine atom can enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-fluoro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJAZKZLSDRAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215511 | |
Record name | 3-Fluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652-39-1 | |
Record name | 3-Fluorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=652-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 652-39-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402996 | |
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Record name | 3-Fluorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-FLUOROPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J53PB93D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Fluorophthalic anhydride in chemical synthesis?
A1: this compound is a versatile building block in organic synthesis. It serves as a precursor for synthesizing various compounds, including fluorinated plant growth regulators []. One notable derivative is 2-(3-fluorophthalimido)-2-butenoic acid, which exhibits promising root growth promotion in rice seedlings [].
Q2: Are there alternative synthetic routes to produce this compound?
A2: Yes, research highlights different approaches to synthesizing this compound. One method involves using anhydrous potassium fluoride as a fluorine source and a phase transfer catalyst in a suitable solvent []. This method offers advantages such as a short reaction pathway, cost-effective reagents, and operational simplicity, making it suitable for industrial production []. Another method utilizes an organic complex of hydrogen fluoride for homogeneous fluorination of 3-chlorophthalic anhydride []. This approach boasts high fluorination efficiency, resulting in good product purity and yield while minimizing environmental impact [].
Q3: How does the fluorine atom in this compound influence its reactivity compared to phthalic anhydride?
A3: While specific examples from the provided abstracts are limited, the introduction of a fluorine atom to the phthalic anhydride structure is known to impact its reactivity in various reactions, including Friedel-Crafts and Grignard reactions []. The electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, affecting its reactivity towards electrophilic or nucleophilic attack. This altered reactivity profile makes this compound a valuable building block for creating compounds with specific properties.
Q4: Has the crystal structure of any this compound derivative been elucidated?
A4: Yes, the crystal structure of Methyl (Z)-2-(3-Fluorophthalimido)-2-butenoate, a derivative of this compound, has been determined using X-ray analysis []. This analysis confirmed the stereochemistry of the tri-substituted double bond present in the molecule, providing valuable information for understanding its structure-activity relationships [].
Q5: What analytical techniques are typically employed for characterizing this compound?
A5: Common analytical methods used to characterize this compound and its derivatives include gas chromatography to monitor reaction progress and determine conversion rates [], melting point determination to verify purity [], and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze structural features []. X-ray analysis proves particularly valuable for determining the stereochemistry of complex derivatives [].
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